molecular formula C18H24N6O2S B2794839 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034620-50-1

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2794839
M. Wt: 388.49
InChI Key: AEMQPXOLJCDJSL-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H24N6O2S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has shown that derivatives of the compound exhibit notable antibacterial and antimicrobial activities. For example, Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to discover potential antibacterial agents. Several of these compounds demonstrated high antibacterial activity, underscoring their potential in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013). Additionally, Badgujar, More, & Meshram (2018) synthesized sulfonamides from Ampyrone with different benzene sulfonyl chlorides, finding that some derivatives exhibited significant antimicrobial and antioxidant activities (Badgujar, More, & Meshram, 2018).

Antioxidant Activity

The sulfonamide derivatives mentioned above also showed promising free radical scavenging activity, indicating their potential as antioxidants. This aspect of research highlights the compound's utility beyond its antibacterial properties, suggesting broader applications in combating oxidative stress-related conditions.

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been investigated for their inhibitory effects on human carbonic anhydrases, enzymes involved in various biochemical processes. Komshina et al. (2020) developed new sulfonamide derivatives of polynuclear heterocyclic compounds, showing significant potential to inhibit carbonic anhydrase activity. This inhibition is crucial for exploring treatments for conditions like glaucoma, epilepsy, and altitude sickness (Komshina et al., 2020).

Synthesis and Characterization

The synthesis and characterization of compounds containing the pyrazole sulfonamide moiety have been extensively studied to understand their structural and chemical properties better. For instance, the synthesis of sulfonamide derivatives containing structural fragments of pyrazol-1-yl-pyridazine and their potential biological activities have been explored, indicating the methodological advancements in synthesizing these compounds for further biological evaluation.

Application in Multireceptor Profile Design

A study by Canale et al. (2016) focused on the N-alkylation of arylsulfonamide derivatives, aiming to design selective ligands for the 5-HT7 receptor or multifunctional agents for a polypharmacological approach to treating complex diseases. This research underscored the compound's potential in developing treatments for central nervous system disorders, highlighting its versatility in medical research (Canale et al., 2016).

properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2S/c1-12-16(14(3)24(22-12)17-8-6-7-10-19-17)9-11-20-27(25,26)18-13(2)21-23(5)15(18)4/h6-8,10,20H,9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMQPXOLJCDJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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